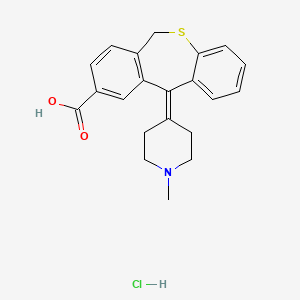
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core linked to a piperazine moiety, which is further substituted with a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate typically involves multiple steps, starting with the preparation of key intermediates. One common route begins with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then subjected to further reactions to introduce the thiochroman moiety and form the final compound.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to enhance yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for industrial applications
化学反応の分析
Types of Reactions
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxyphenyl and piperazine groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanism elucidation.
Industry: Its chemical reactivity and stability make it suitable for use in the production of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate involves its interaction with specific molecular targets. For instance, it acts as a presynaptic 5-HT1A receptor agonist, influencing neurotransmitter release and signaling pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in various physiological effects.
類似化合物との比較
Similar Compounds
Aripiprazole: An antipsychotic drug with a similar piperazine structure, used to treat psychiatric disorders.
Uniqueness
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate is unique due to its thiochroman core, which imparts distinct chemical and biological properties. This differentiates it from other compounds like urapidil and aripiprazole, which lack this structural feature.
特性
CAS番号 |
153804-41-2 |
|---|---|
分子式 |
C25H32N2O6S |
分子量 |
488.6 g/mol |
IUPAC名 |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C23H30N2O2S.C2H2O4/c1-26-21-10-3-2-9-20(21)25-15-13-24(14-16-25)12-6-17-27-22-11-4-7-19-8-5-18-28-23(19)22;3-1(4)2(5)6/h2-4,7,9-11H,5-6,8,12-18H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
GMKYDZLAZFQDAF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC4=C3SCCC4.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


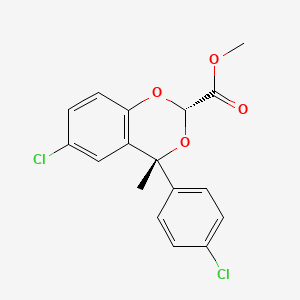
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)

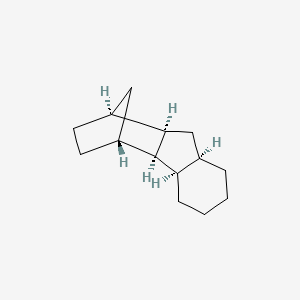
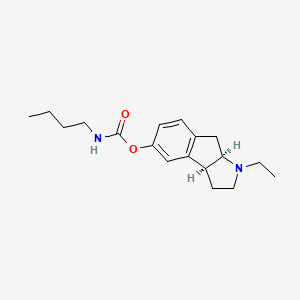
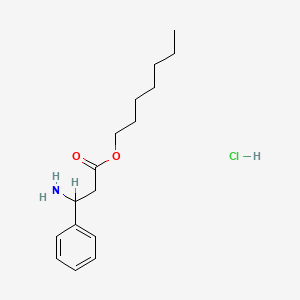
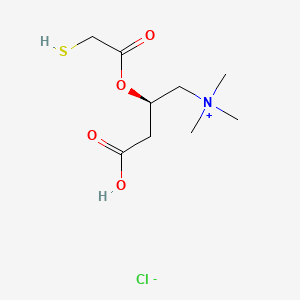
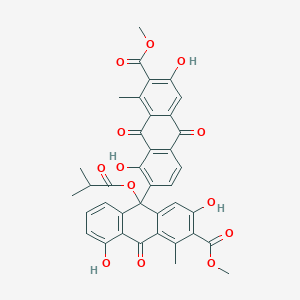
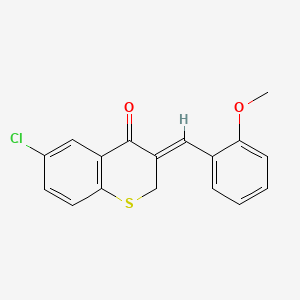
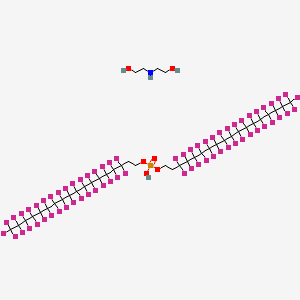

![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
